molecular formula C18H22O5 B4856178 methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate

methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No. B4856178
M. Wt: 318.4 g/mol
InChI Key: BJGHKKCLGVDUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. It is a pale yellow liquid with a fruity odor and is commonly used in the fragrance industry. However, recent scientific research has shown that this compound has potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.

Mechanism of Action

The mechanism of action of methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is not fully understood. However, it is believed to act by interfering with various cellular pathways, such as the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer development. The compound may also act by inducing oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects
Methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate has been shown to have various biochemical and physiological effects on the body. It has been reported to reduce inflammation and oxidative stress, which are associated with several chronic diseases, such as cancer, diabetes, and cardiovascular diseases. The compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

Methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical structure can be easily modified to improve its biological activity. However, the compound has some limitations, such as its low solubility in water, which may affect its bioavailability and efficacy. It may also have some toxicity at high concentrations, which needs to be carefully evaluated in vitro and in vivo.

Future Directions

There are several future directions for the research on methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate. One of the most promising areas is its potential application as an anticancer agent. Further studies are needed to elucidate its mechanism of action and optimize its chemical structure to improve its potency and selectivity. The compound may also have potential applications in other fields, such as agriculture, where it may act as a natural pesticide or fungicide. Overall, the research on methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is still in its early stages, and more studies are needed to fully understand its potential applications and limitations.

Scientific Research Applications

Methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. The compound has been tested against several cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth and inducing apoptosis.

properties

IUPAC Name

methyl 2-(7-butoxy-4,8-dimethyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-5-6-9-22-15-8-7-13-11(2)14(10-16(19)21-4)18(20)23-17(13)12(15)3/h7-8H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGHKKCLGVDUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (7-butoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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